![molecular formula C18H17NO2 B1261375 Euchrestifoline](/img/structure/B1261375.png)
Euchrestifoline
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Overview
Description
Euchrestifoline is a natural product found in Murraya euchrestifolia with data available.
Scientific Research Applications
Acetylcholinesterase Inhibition for Alzheimer's Disease Treatment Euchrestifoline has shown potential as a new inhibitor for acetylcholinesterase (AChE), a well-established target in Alzheimer's Disease treatment. It was isolated from Murraya paniculata and demonstrated significant enzyme inhibitory activity. Molecular docking provided insights into its inhibitory mechanism, indicating its potential as a lead compound for further development (Rehman et al., 2013).
Variability in Medicinal Applications Based on Seasonal Variations Research on Murraya euchrestifolia, which contains euchrestifoline, showed that the variation of carbazole alkaloids, including euchrestifoline, is season-dependent. This variation could explain the fluctuating pharmacological activity of the plant in traditional Chinese medicines, highlighting the importance of collection time in medicinal applications (Wu, Wang, & Wu, 1996).
Application in Total Synthesis of Alkaloids Euchrestifoline has been involved in studies related to the total synthesis of biologically active alkaloids using transition metals. This synthetic approach, aimed at creating heterocyclic ring systems, highlights the significance of euchrestifoline in developing pharmacologically active compounds (Forke et al., 2010).
Chemotaxonomic Relevance The distribution and chemical profiling of euchrestifoline and related compounds have been studied for their chemotaxonomic value. This research underlines the importance of euchrestifoline in understanding the taxonomy and chemical characteristics of the genus Euchresta (Matsuura et al., 1995).
Apoptotic Effects on Leukemia Cells Carbazole alkaloids, including euchrestifoline, isolated from Murraya euchrestifolia, have shown apoptotic effects on human leukemia cells (HL-60). These effects were mediated by the activation of the caspase-9/caspase-3 pathway, indicating the potential of euchrestifoline in cancer research (Ito et al., 2012).
properties
Product Name |
Euchrestifoline |
---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
3,3,5-trimethyl-2,11-dihydropyrano[3,2-a]carbazol-1-one |
InChI |
InChI=1S/C18H17NO2/c1-10-8-12-11-6-4-5-7-13(11)19-16(12)15-14(20)9-18(2,3)21-17(10)15/h4-8,19H,9H2,1-3H3 |
InChI Key |
YIOPHGZRHZZMIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C1OC(CC3=O)(C)C)NC4=CC=CC=C42 |
synonyms |
euchrestifoline |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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